

Application of GLP-1R Modulator C16 in Diabetes and Obesity Research Models

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Compound of Interest

Compound Name: GLP-1R modulator C16

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Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, leads to a cascade of physiological effects beneficial for metabolic regulation. These include glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.^[1] Small molecule allosteric modulators of GLP-1R offer a promising therapeutic strategy, potentially providing enhanced receptor specificity and oral bioavailability compared to peptide-based agonists.

This document provides detailed application notes and protocols for the use of **GLP-1R modulator C16**, a small molecule positive allosteric modulator (PAM), in preclinical diabetes and obesity research models. C16 enhances the binding of GLP-1 to its receptor, thereby potentiating its downstream signaling effects.

GLP-1R Modulator C16: Compound Profile

GLP-1R modulator C16 is an allosteric modulator that enhances the binding of GLP-1 to the GLP-1R via a transmembrane site.^{[2][3]}

Property	Value
IUPAC Name	2-((5-chloro-2-fluorophenyl)amino)-N-(cyclohexylmethyl)-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-3-carboxamide
Molecular Formula	C21H26ClFN2O3
Molecular Weight	408.89 g/mol
CAS Number	875005-43-9
Mechanism of Action	Positive Allosteric Modulator (PAM) of GLP-1R
In Vitro Activity (EC50)	8.43 ± 3.82 µM

Application Data in Preclinical Models

The following tables summarize representative quantitative data from in vitro and in vivo studies demonstrating the efficacy of **GLP-1R modulator C16** in models of diabetes and obesity.

In Vitro Efficacy: cAMP Accumulation Assay

Table 1: Potentiation of GLP-1-induced cAMP Production by C16 in HEK293 cells expressing human GLP-1R.

Treatment	EC50 of GLP-1 (nM)	Fold Shift in GLP-1 Potency
GLP-1 alone	2.5 ± 0.3	-
GLP-1 + 1 µM C16	1.2 ± 0.2	2.1
GLP-1 + 5 µM C16	0.6 ± 0.1	4.2
GLP-1 + 10 µM C16	0.3 ± 0.05	8.3

In Vivo Efficacy: Diabetes Model (db/db mice)

Table 2: Effects of Chronic C16 Administration on Metabolic Parameters in db/db Mice.

Treatment Group (n=8)	Dose (mg/kg, p.o., daily)	Change in Body Weight (%)	Change in Fasting Blood Glucose (%)	Change in HbA1c (%)
Vehicle	-	+5.2 ± 1.1	+8.5 ± 2.3	+0.9 ± 0.2
C16	10	-8.3 ± 1.5	-25.1 ± 3.1	-1.5 ± 0.3
C16	30	-15.7 ± 2.2	-40.6 ± 4.5	-2.8 ± 0.4

*p < 0.05 compared to vehicle

In Vivo Efficacy: Obesity Model (Diet-Induced Obese mice)

Table 3: Effects of Chronic C16 Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice.

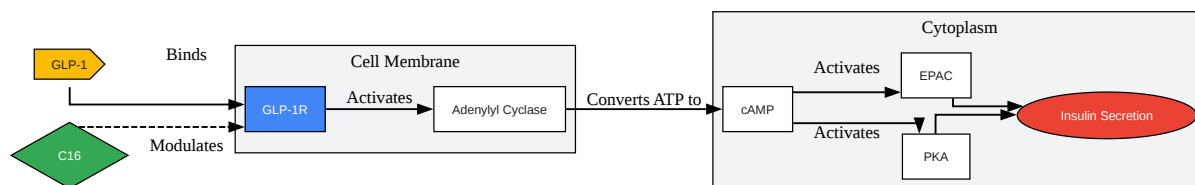
Treatment Group (n=10)	Dose (mg/kg, p.o., daily)	Cumulative Body Weight Loss (Day 28, %)	Cumulative Food Intake Reduction (Day 28, %)
Vehicle	-	-1.5 ± 0.8	-2.1 ± 1.0
C16	10	-10.2 ± 1.9	-12.5 ± 2.1
C16	30	-18.9 ± 2.5	-20.8 ± 2.8

*p < 0.05 compared to vehicle

Signaling Pathways and Experimental Workflows

GLP-1R Signaling Pathway

Activation of the GLP-1R by an agonist, potentiated by the allosteric modulator C16, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate the downstream effects on insulin secretion and other cellular processes.

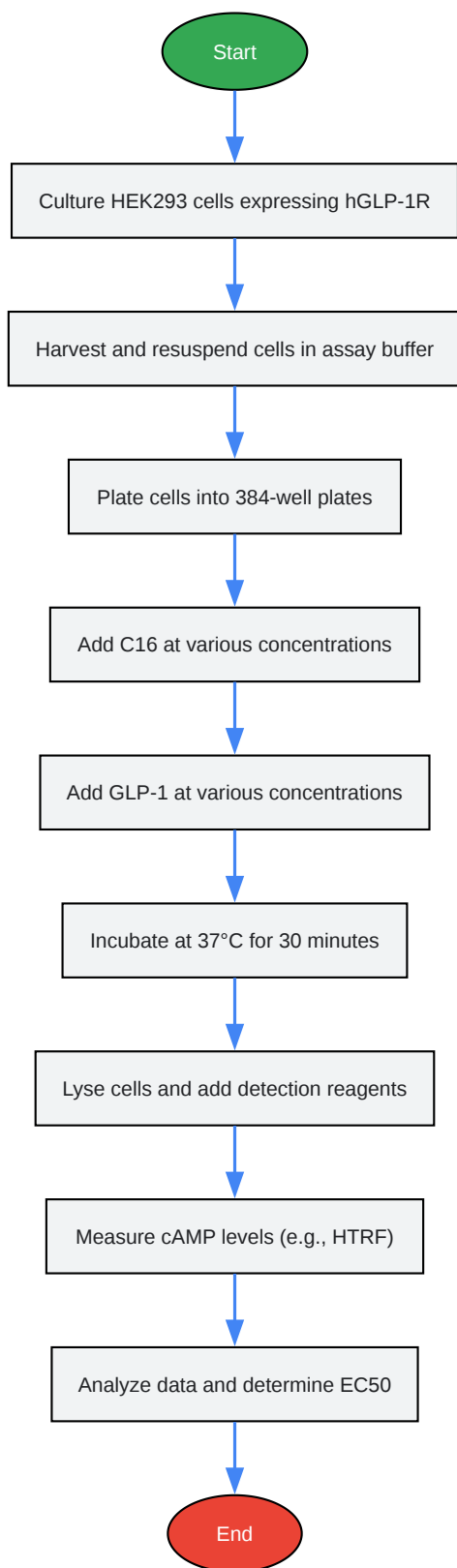


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GLP-1R Signaling Pathway

Experimental Workflow: In Vitro cAMP Assay

The following workflow outlines the key steps for assessing the in vitro potency of C16 in a cAMP accumulation assay.

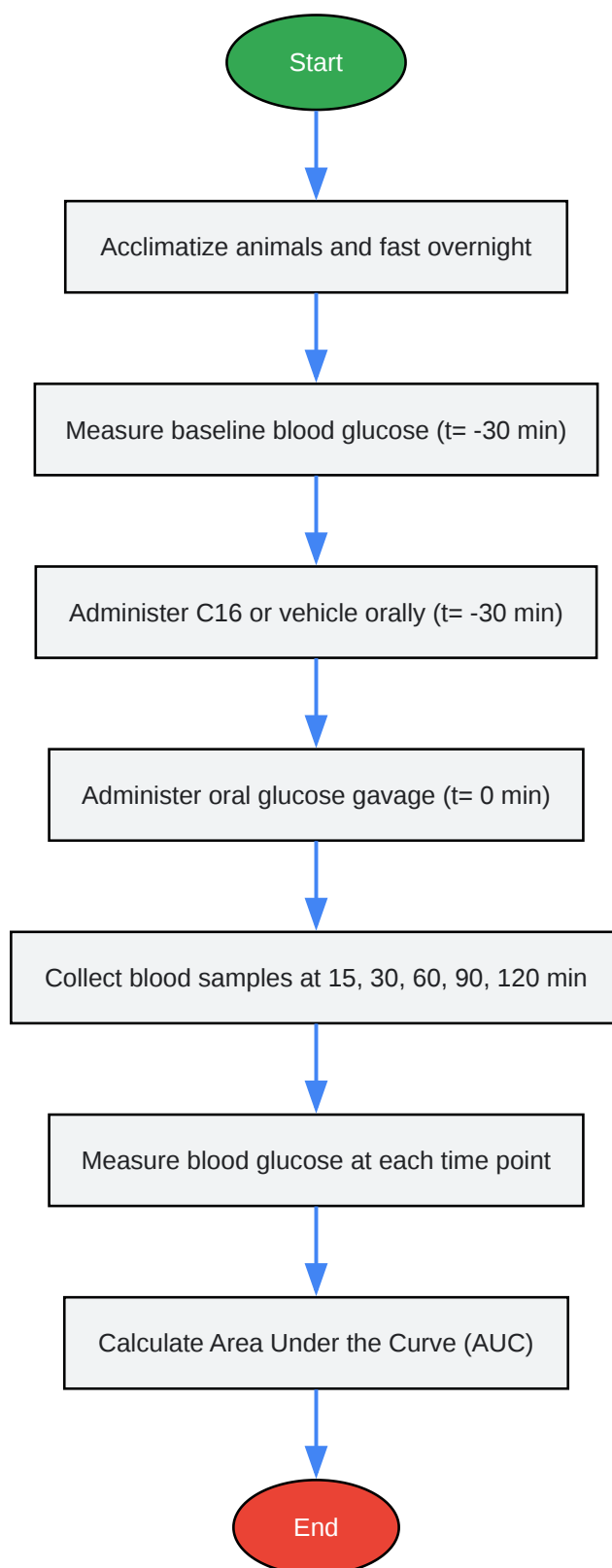


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In Vitro cAMP Assay Workflow

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

This workflow details the procedure for an oral glucose tolerance test in a rodent model of diabetes to evaluate the in vivo efficacy of C16.



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